Cas no 934297-58-2 (3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine)

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a halogenated pyrazolopyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The methyl group at the 6-position contributes to steric and electronic modulation, influencing binding affinity in target molecules. This compound is particularly valuable in the synthesis of heterocyclic scaffolds for drug discovery, offering precise control over molecular architecture. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Suitable for use in medicinal chemistry and material science, it provides a robust building block for developing bioactive compounds.
3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine structure
934297-58-2 structure
Product Name:3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine
CAS No:934297-58-2
MF:C7H4BrCl2N3
MW:280.936758041382
MDL:MFCD28405784
CID:2190503
Update Time:2025-08-03

3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
    • 3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine
    • MDL: MFCD28405784
    • Inchi: 1S/C7H4BrCl2N3/c1-3-5(9)12-7-4(8)2-11-13(7)6(3)10/h2H,1H3
    • InChI Key: HFALLSGFGXDBOV-UHFFFAOYSA-N
    • SMILES: C12=C(Br)C=NN1C(Cl)=C(C)C(Cl)=N2

3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine Related Literature

Additional information on 3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine

Introduction to 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS No. 934297-58-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine, identified by its CAS number 934297-58-2, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential pharmacological properties. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold that has been extensively studied for its role in the development of bioactive molecules. The presence of multiple halogen substituents and a methyl group in its structure imparts unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.

The structural features of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine include two chlorine atoms at the 5th and 7th positions, a bromine atom at the 3rd position, and a methyl group at the 6th position. These substituents not only enhance the compound's electronic properties but also provide multiple sites for further chemical modifications. Such modifications are crucial for tailoring the compound's biological activity, solubility, and metabolic stability. The pyrazolo[1,5-a]pyrimidine core itself is known for its presence in various bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drugs.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine has emerged as a promising candidate due to its ability to interact with biological targets in multiple ways. The bromine atom, for instance, can be readily displaced through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups. This flexibility enables chemists to generate derivatives with tailored biological activities.

One of the most compelling aspects of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is its potential application in drug discovery. The compound's scaffold has been shown to mimic natural products and bioactive molecules, providing a starting point for structure-based drug design. Researchers have leveraged this compound to develop inhibitors targeting various kinases involved in cancer progression. For example, studies have demonstrated that derivatives of this scaffold can inhibit tyrosine kinases by binding to their ATP-binding pockets. This mechanism of action is particularly relevant given the critical role of kinases in signal transduction pathways.

Moreover, the chloro substituents in 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine enhance its reactivity towards nucleophilic substitution reactions. This property has been exploited in the synthesis of more complex molecules by allowing for sequential functionalization at different positions. Such versatility is essential for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for further development.

Recent advances in computational chemistry have further accelerated the exploration of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine derivatives. Molecular docking studies have been employed to predict binding affinities and interactions between this compound and biological targets like protein kinases. These studies not only provide insights into the molecular basis of its activity but also guide medicinal chemists in optimizing potency and selectivity. The integration of experimental data with computational modeling has become a cornerstone of modern drug discovery pipelines.

The pharmaceutical industry has also recognized the potential of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine as a building block for novel therapeutics. Several companies are currently exploring derivatives of this scaffold for applications in oncology and inflammation-related diseases. Preclinical studies have shown promising results in animal models, highlighting its therapeutic efficacy and safety profile. These findings have spurred interest among academic researchers who are eager to investigate its mechanisms of action further.

In conclusion,3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS No. 934297-58-2) represents a significant advancement in medicinal chemistry due to its structural versatility and potential biological activities. Its role as an intermediate in synthetic chemistry enables the generation of diverse derivatives with tailored properties. As research continues to uncover new applications for this compound,3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is poised to make substantial contributions to the development of next-generation therapeutics.

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